Benzylboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylboronic acid pinacol ester can be synthesized by reacting benzyl bromide with pinacol biborate in the presence of cuprous bromide and sodium tert-butoxide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) under an argon atmosphere at 80°C for 10 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzylboronic acid pinacol ester primarily undergoes:
Suzuki–Miyaura Coupling Reactions: This reaction involves the coupling of aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst and a base.
Deboronative Reactions: These reactions convert pinacol boronic esters into various functional groups such as iodides, bromides, chlorides, and thioethers through radical-chain mechanisms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium tert-butoxide, potassium carbonate, or cesium carbonate.
Solvents: Anhydrous DMF, tetrahydrofuran (THF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Halides and Thioethers: Formed through deboronative reactions.
Scientific Research Applications
Benzylboronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for benzylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation process, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The compound’s reactivity is influenced by the stability of the boron-oxygen bond and the steric effects of the pinacol ester group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity profiles.
Vinylboronic Acid Pinacol Ester: Utilized in the synthesis of vinyl-containing compounds.
Allylboronic Acid Pinacol Ester: Applied in the formation of allylated products.
Uniqueness
Benzylboronic acid pinacol ester is unique due to its specific reactivity in forming benzyl-substituted products, which are valuable intermediates in organic synthesis. Its stability and ease of handling make it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQPAVKQPLZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007338 |
Source
|
Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87100-28-5 |
Source
|
Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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